molecular formula C20H20N4O3S B13372935 3-(3,4-Dimethoxybenzyl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3,4-Dimethoxybenzyl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13372935
M. Wt: 396.5 g/mol
InChI Key: KMFPTQANPNFGGL-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxybenzyl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound characterized by a triazolo[3,4-b]thiadiazole core. This scaffold is substituted at the 3-position with a 3,4-dimethoxybenzyl group and at the 6-position with a 4-ethoxyphenyl moiety.

Properties

Molecular Formula

C20H20N4O3S

Molecular Weight

396.5 g/mol

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-6-(4-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H20N4O3S/c1-4-27-15-8-6-14(7-9-15)19-23-24-18(21-22-20(24)28-19)12-13-5-10-16(25-2)17(11-13)26-3/h5-11H,4,12H2,1-3H3

InChI Key

KMFPTQANPNFGGL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of 3-(3,4-Dimethoxybenzyl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate hydrazides with carbon disulfide and subsequent cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or other suitable solvents. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxybenzyl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, in cancer cells, it may inhibit key enzymes involved in cell proliferation and survival, such as PARP-1 and EGFR. This inhibition leads to the induction of apoptosis and cell cycle arrest, thereby reducing cancer cell viability .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The target compound’s 4-ethoxyphenyl group provides moderate steric bulk and lipophilicity compared to bulkier substituents like 2-amino-3,5-dibromophenyl (14a) or electron-deficient groups like 4-nitrophenyl (7c).
  • Synthetic Efficiency : Yields for triazolo[3,4-b]thiadiazoles vary widely (43–77%) depending on substituent reactivity and reaction conditions. Microwave-assisted synthesis () improves yields (e.g., 65% for 15a vs. 46% for 14a).

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Table 2: Melting Points and Molecular Features

Compound (Example) Melting Point (°C) Molecular Formula Bioactivity Relevance
Target Compound Not reported C₂₃H₂₄N₄O₃S High lipophilicity aids membrane permeation
14a () 242–246 C₁₇H₁₄Br₂N₄O₂S High melting point due to bromine atoms
5b () 192–194 C₁₈H₁₄N₄OS Methoxy group enhances solubility
15 () 229 C₁₆H₁₂N₈S₂ Quinazoline fusion increases rigidity

Key Observations :

  • Higher melting points correlate with substituents like bromine (14a: 242–246°C) or fused heterocycles (15: 229°C). The target compound’s ethoxy group may reduce crystallinity compared to halogenated analogs.

Pharmacological Activities

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in 7c) enhance TNF-α inhibition, while lipophilic substituents (e.g., 3,4-dimethoxybenzyl in the target compound) may improve CNS penetration.

Biological Activity

3-(3,4-Dimethoxybenzyl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound combines a triazole ring with a thiadiazole structure, which is known for its pharmacological significance. The molecular formula of this compound is C19H18N4O3SC_{19}H_{18}N_{4}O_{3}S with a molecular weight of approximately 382.44 g/mol.

Biological Activities

The biological activity of 3-(3,4-Dimethoxybenzyl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been explored in various studies. The following sections summarize the key findings regarding its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. Thiadiazole derivatives are particularly noted for their effectiveness against various pathogens:

  • Antibacterial : Studies have shown that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.
  • Antifungal : They also demonstrate antifungal properties against common fungal strains.

Anti-inflammatory and Analgesic Effects

The compound has been evaluated for its anti-inflammatory and analgesic properties. In vivo studies using models such as the hot-plate test and acetic acid-induced writhing test have demonstrated:

  • Significant reduction in pain response.
  • Mechanisms involving modulation of nociceptive pathways were identified.

Anticancer Potential

The anticancer activity of thiadiazole derivatives has been a focal point in research. Compounds similar to 3-(3,4-Dimethoxybenzyl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have shown:

  • Inhibition of cell proliferation in various cancer cell lines.
  • Induction of apoptosis in malignant cells.

Structure-Activity Relationship (SAR)

The structural components of 3-(3,4-Dimethoxybenzyl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole play a crucial role in its biological activity. The presence of methoxy and ethoxy groups enhances lipophilicity and facilitates interaction with biological targets.

Structural FeatureEffect on Activity
Triazole ringEnhances antimicrobial activity
Thiadiazole moietyImparts anti-inflammatory properties
Methoxy groupsIncreases potency against cancer cells

Case Studies

Several studies have reported on the synthesis and biological evaluation of this compound:

  • Synthesis and Pharmacological Screening :
    • A study synthesized various derivatives of triazolo-thiadiazoles and screened them for antimicrobial and anti-inflammatory activities. Results indicated that modifications at specific positions significantly affected their efficacy .
  • Molecular Docking Studies :
    • Molecular docking simulations suggested that 3-(3,4-Dimethoxybenzyl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole binds effectively to targets involved in metabolic pathways related to inflammation and cancer .

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